
Ergosterol hydrogen succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergosterol hydrogen succinate is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa Ergosterol is analogous to cholesterol in animal cells and plays a crucial role in maintaining cell membrane integrity and fluidity this compound is synthesized by esterifying ergosterol with succinic acid, resulting in a compound with enhanced solubility and bioavailability
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ergosterol hydrogen succinate typically involves the esterification of ergosterol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the pure product.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions: Ergosterol hydrogen succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ergosterol peroxide, which has potential antifungal properties.
Reduction: Reduction reactions can convert this compound back to ergosterol.
Substitution: The succinate group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.
Major Products Formed:
Oxidation: Ergosterol peroxide.
Reduction: Ergosterol.
Substitution: Various ergosterol derivatives with modified functional groups.
科学研究应用
Ergosterol hydrogen succinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.
Biology: The compound is used to study the role of sterols in cell membrane structure and function.
Medicine: this compound has potential therapeutic applications, including antifungal and anticancer properties. It is also used in the development of drug delivery systems.
Industry: The compound is used in the production of steroid drugs and as a bioactive ingredient in various formulations.
作用机制
Ergosterol hydrogen succinate exerts its effects by integrating into cell membranes and altering their properties. The succinate group enhances the compound’s solubility, allowing it to interact more effectively with membrane-bound proteins and enzymes. This interaction can disrupt the function of fungal cell membranes, leading to cell death. The compound also has potential anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Cholesterol: Found in animal cell membranes, cholesterol is structurally similar to ergosterol but differs in its biological functions.
Stigmasterol: A plant sterol with similar structural features but different biological activities.
Sitosterol: Another plant sterol with applications in lowering cholesterol levels in humans.
Uniqueness: Ergosterol hydrogen succinate is unique due to its enhanced solubility and bioavailability compared to ergosterol. This makes it a valuable compound for pharmaceutical applications, particularly in the development of antifungal and anticancer therapies. Its ability to integrate into cell membranes and disrupt their function sets it apart from other sterols.
属性
CAS 编号 |
14884-92-5 |
|---|---|
分子式 |
C32H48O4 |
分子量 |
496.7 g/mol |
IUPAC 名称 |
4-[[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H48O4/c1-20(2)21(3)7-8-22(4)26-11-12-27-25-10-9-23-19-24(36-30(35)14-13-29(33)34)15-17-31(23,5)28(25)16-18-32(26,27)6/h7-10,20-22,24,26-28H,11-19H2,1-6H3,(H,33,34)/b8-7+ |
InChI 键 |
DGRKFKQXESLUJC-BQYQJAHWSA-N |
手性 SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
规范 SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline](/img/structure/B14705208.png)
![2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol](/img/structure/B14705215.png)
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
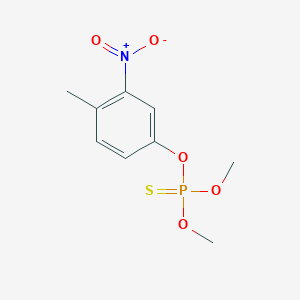
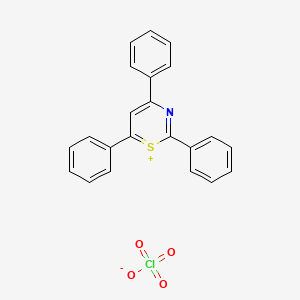

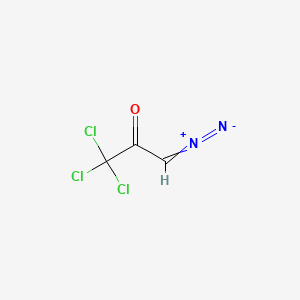
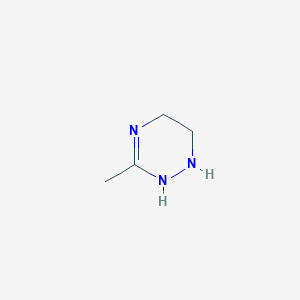
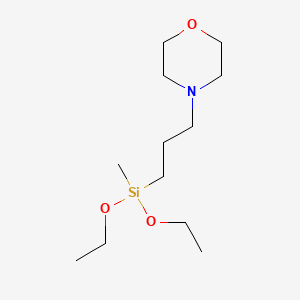
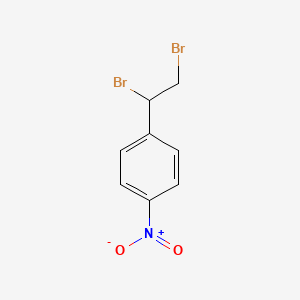
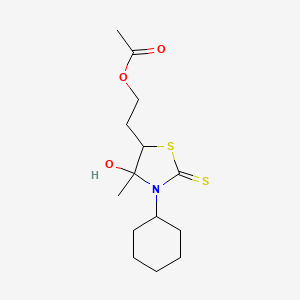
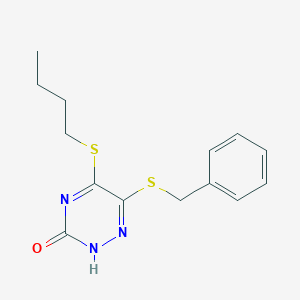
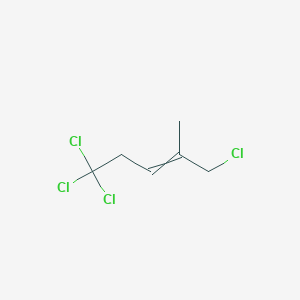
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
